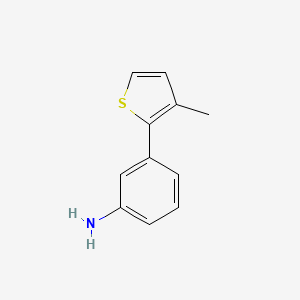![molecular formula C14H15NO3S B3016910 Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate CAS No. 2034455-27-9](/img/structure/B3016910.png)
Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate" is a chemical entity that appears to be related to a class of bicyclic structures that incorporate both sulfur and nitrogen atoms within their rings. These structures are of interest due to their potential applications in pharmaceutical chemistry, particularly in the synthesis of penicillin derivatives and other biologically active compounds.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide was achieved through the reaction of quinaldine with methylsulfinylmethyl carbanion, indicating the potential for complex bicyclic systems to be constructed from simpler precursors . Additionally, the preparation of methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo(3.2.0)hept-2-en-6-yl)-3-methylbut-2-enoate involved multiple steps, including the conversion of acetoxymercury(II) compounds and the use of reagents like hydrogen sulfide and diazomethane . These studies demonstrate the intricate nature of synthesizing such bicyclic compounds and the necessity for precise conditions and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and molecular mechanics calculations. For example, the crystal and molecular structures of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]non-3-ene 7-oxide revealed a chair-type conformation for the six-membered thiane ring, with specific substituent orientations . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these bicyclic compounds is quite varied. Methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, for instance, were found to undergo ring opening under certain conditions to yield thiosulfonates or methyl sulfides . This indicates that the bicyclic framework can participate in ring-opening reactions, which could be useful in further synthetic transformations. Moreover, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate led to tricyclic products, showcasing the potential for these compounds to engage in complex cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The conformation of 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide, as determined by NMR spectroscopy and molecular mechanics, suggests that the stable conformer has a chair thiane ring with an equatorial sulfoxy group, which could impact its physical properties like solubility and boiling point . Additionally, the spectral and computational studies of some 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives provided insights into their electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, which are important for understanding their reactivity and potential as drug candidates .
Applications De Recherche Scientifique
Stereoselective Synthesis and Drug Design
Stereoselective Synthesis of Bicyclic Compounds : A study by Mollet, D’hooghe, and Kimpe (2012) demonstrates the stereoselective synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are closely related to the target compound. These synthesized structures serve as precursors for further transformation into compounds with potential drug design applications, highlighting the importance of precise molecular architecture in developing new therapeutics Mollet, D’hooghe, & Kimpe, 2012.
Advanced Building Blocks for Drug Discovery
Photochemical Synthesis for Drug Discovery : Denisenko et al. (2017) developed a rapid synthesis method for 3-azabicyclo[3.2.0]heptanes, which are valuable intermediates for drug discovery. This method highlights the utility of simple chemicals and photochemical reactions in constructing complex structures that can be foundational for new drugs Denisenko et al., 2017.
Synthesis of Chiral Compounds
Chiral Bicyclic Azetidine Derivatives : Barrett et al. (2002) focused on synthesizing chiral (5R)-1-azabicycloheptane derivatives from N-benzoyl-2-azetidinecarboxylic acid. The research underscores the significance of chirality and bicyclic frameworks in medicinal chemistry, offering routes to novel compounds with potential biological activities Barrett, Dozzo, White, & Williams, 2002.
Novel Synthetic Approaches
Synthesis of Constrained Amino Acids : Armstrong, Bhonoah, and White (2009) demonstrated the synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a glutamic acid analogue. This work highlights the role of constrained amino acids in enhancing enantioselectivity in catalytic reactions, a principle that can be applied in synthesizing biologically active molecules Armstrong, Bhonoah, & White, 2009.
Biologically Active Compounds Synthesis
Synthesis of Muscarinic Activities Compounds : Macleod et al. (1990) explored the synthesis of novel 1,2,4-thiadiazoles with muscarinic activities, incorporating bicyclic amines like quinuclidine and 1-azabicyclo[2.2.1]heptane derivatives. Their work contributes to understanding how bicyclic structures can influence the biological activity of compounds, particularly in the context of receptor binding affinity and efficacy Macleod, Baker, Freedman, Patel, Merchant, Roe, & Saunders, 1990.
Propriétés
IUPAC Name |
methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14(17)10-4-2-9(3-5-10)13(16)15-7-12-6-11(15)8-19-12/h2-5,11-12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZCQTKNQWVFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)
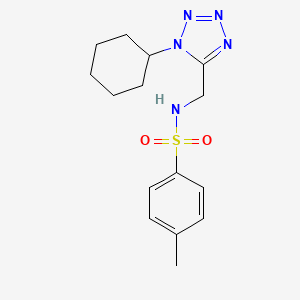
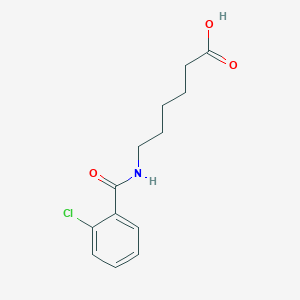
![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)
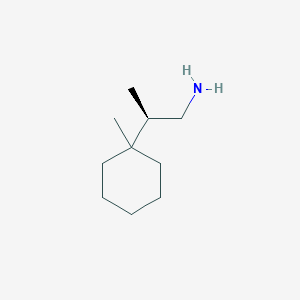
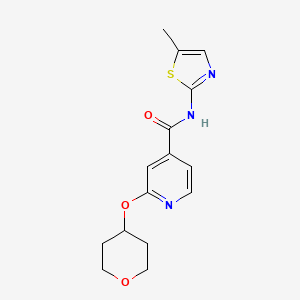
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)
![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)


